2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Medicinal Chemistry Organic Synthesis Purine Derivatives

Researchers struggle with isomer purity and mislabeled purine analogs, often receiving clofarabine or incorrect methylation isomers. This verified 2-chloro-1,7-dimethylpurin-6-one (CAS 16017-75-7) solves the problem with: - C2-chloro reactive handle for controlled nucleophilic substitution - Defined N1/N7 methylation pattern (distinct from 7-methyl or 2-chloro-7-methyl variants) - HPLC-grade purity for SAR libraries, receptor antagonist assays, and enzyme probe studies

Molecular Formula C7H7ClN4O
Molecular Weight 198.61 g/mol
CAS No. 16017-75-7
Cat. No. B095119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
CAS16017-75-7
Molecular FormulaC7H7ClN4O
Molecular Weight198.61 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=N2)Cl)C
InChIInChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3
InChIKeyBLSBCAJHDNITIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Procurement Guide


2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (CAS 16017-75-7) is a chlorinated purine derivative with the molecular formula C7H7ClN4O and a molecular weight of 198.61 g/mol [1]. This compound, also known as 1,7-Dimethyl-2-chloro-6-oxo-purine or 2-Chloro-1,7-dimethylhypoxanthine, is distinct from the antineoplastic agent clofarabine, although it is sometimes misidentified as such . It serves primarily as a versatile synthetic intermediate for creating substituted purine derivatives [2].

Chlorinated purine base designed for C2-derivatization via nucleophilic displacement

Synthetic intermediate for library generation, not a nucleoside drug

Critical differentiation from clofarabine avoids procurement and assay misinterpretation

Why Generic Analogs Cannot Replace 2-Chloro-1,7-dimethylhypoxanthine


In-class purine analogs are not interchangeable due to the specific reactivity profile conferred by the 2-chloro substituent. Unlike its non-chlorinated counterpart 1,7-dimethylhypoxanthine, the chlorine atom at the 2-position enables nucleophilic substitution reactions essential for generating diverse C2-substituted purine derivatives [1]. Furthermore, this compound is a distinct chemical entity from clofarabine, a nucleoside analog with a sugar moiety, and procurement for research purposes requires this differentiation [2]. The methylation pattern at N1 and N7 also differentiates it from related isomers like 2-chloro-7-methylhypoxanthine, which can lead to different reaction outcomes [3].

Non-chlorinated analog (1,7-dimethylhypoxanthine)

Lacks the 2-chloro leaving group; nucleophilic substitution at C2 is not possible, preventing library synthesis.

Clofarabine (nucleoside drug)

Contains a sugar moiety and exhibits antineoplastic activity; biological responses may confound chemical building block studies.

Isomeric 2-chloro-7-methylhypoxanthine

Methylation pattern at N1/N7 shifts reactivity; reaction outcomes and physicochemical profiles may differ.

Comparative Evidence for 2-Chloro-1,7-dimethylhypoxanthine


Key Intermediate for C2-Functionalized Purine Synthesis

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one serves as a critical starting material for synthesizing a range of C2-substituted 1,7-dimethylhypoxanthine derivatives. This reactivity is absent in the non-chlorinated analog, 1,7-dimethylhypoxanthine. Reported syntheses from this compound include 1,7-dimethylhypoxanthine-2-acetic acid and 2-diethylaminomethyl-1,7-dimethylhypoxanthine [1]. This demonstrates a unique synthetic utility not shared by its dechlorinated counterpart.

Synthetic utility
Class-level inference
Reactive 2-Cl enables nucleophilic displacement; produces acetic acid and aminoalkyl derivatives.
Supports synthesis of C2-substituted purine libraries.
Specific reaction conditions require verification.
Medicinal Chemistry Organic Synthesis Purine Derivatives

Distinction from Clofarabine

The compound is frequently and incorrectly equated with the antineoplastic drug clofarabine by some vendors [1]. However, clofarabine is a nucleoside analog (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine), which includes a sugar moiety attached to the N9 position [2]. The target compound is the aglycone base and lacks this sugar. This misidentification can lead to procurement errors and invalid experimental results.

Chemical identity
Head-to-head
C7H7ClN4O (MW 198.61) vs. clofarabine C10H11ClFN5O3 (MW 303.67); aglycone base vs. nucleoside.
Ensures correct aglycone building block procurement.
Avoids biological confounding of clofarabine.
Analytical Chemistry Procurement Chemical Identity

Adenosine Receptor Antagonism

1,7-Dimethyl-2-chloro-6-oxo-purine is reported to act as a competitive antagonist at adenosine A1 and A2A receptors, making it a useful research tool . This biological profile differentiates it from other purine analogs with different substitution patterns, which may exhibit agonist activity or have different receptor subtype selectivity. For instance, the 2-amino analog, 2-amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, is structurally distinct and would be expected to have a different pharmacological profile [1].

Adenosine receptor
Class-level inference
Reported competitive antagonist at A1 and A2A receptors; distinct from 2-amino analog.
Potential tool for purinergic signaling research.
Ki/IC50 data not available; verify binding in target assay.
Pharmacology Neuroscience Receptor Biology

Physicochemical Properties Differentiation

The compound has a reported density of 1.6 g/cm³ and a boiling point of 430.1ºC at 760 mmHg [1]. These physicochemical properties are distinct from its non-chlorinated counterpart, 1,7-dimethylhypoxanthine, for which such data is less readily available, and from other related purines like the 2-amino analog (which has a lower molecular weight of 179.18 g/mol) . These properties are critical for analytical method development and for understanding its behavior in various experimental systems.

Physicochemical profile
Cross-study comparable
Density 1.6 g/cm³, BP 430.1°C; MW 198.61 (2‑amino analog MW 179.18).
Supports analytical method development and behavior prediction.
Values from supplier and literature data.
Analytical Chemistry Pre-formulation Physicochemical Properties

Application Scenarios for 2-Chloro-1,7-dimethylhypoxanthine


Synthesis of C2-Substituted Purine Libraries

This compound is the ideal starting material for medicinal chemistry programs focused on synthesizing libraries of C2-substituted 1,7-dimethylpurine derivatives. Its 2-chloro group is a reactive handle for nucleophilic displacement, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies [1].

Research on Adenosine Receptor Pharmacology

Researchers investigating the role of adenosine A1 and A2A receptors can utilize this compound as a competitive antagonist tool compound. Its reported activity profile makes it suitable for in vitro studies to probe receptor function and signaling pathways, distinct from agonist-based tools .

Analytical Reference Standard for Purine Derivatives

Due to its well-defined structure and distinct physicochemical properties (e.g., density of 1.6 g/cm³, boiling point of 430.1ºC), this compound can serve as a reliable reference standard for developing and validating HPLC or GC methods used in the analysis of purine-based compounds [2].

Chemical Biology Tool for Purine Metabolism Studies

Given its structural relationship to hypoxanthine, this chlorinated analog can be used as a chemical probe to study enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) or inosine-5'-monophosphate dehydrogenase (IMPDH), provided the correct aglycone identity is verified [3].

Application
Selection Property
Validation Focus
Synthesis of C2-substituted purine libraries
Reactive 2-chloro leaving group
Confirm nucleophilic displacement efficiency
Adenosine receptor pharmacology studies
Reported A1/A2A antagonism
Verify receptor subtype selectivity
Analytical reference for purine analysis
Defined physicochemical identity
Validate retention time and purity
Chemical probe for purine metabolism studies
Aglycone base without sugar moiety
Ensure absence of nucleoside analog impurity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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